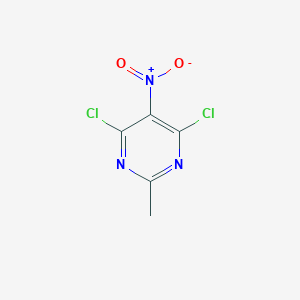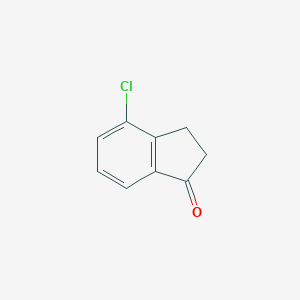
4-氯-1-茚酮
概览
描述
Synthesis Analysis
The synthesis of 4-Chloro-1-indanone derivatives has been explored through multiple methodologies, showcasing the compound's versatility. Notably, the synthesis of related compounds such as 4-Carbonitrile-1-indanone and 6-Chloro-1-indanone has been achieved through multi-step reactions involving condensation, alkaline hydrolysis, decarboxylation, and Friedel-Crafts acylation reaction, starting from various chlorinated precursors (Zhao Tian-tia, 2015); (Luo Xu-qiang, 2010).
Molecular Structure Analysis
The molecular structure of 4-Chloro-1-indanone derivatives has been extensively analyzed using techniques such as NMR, mass spectrometry, and X-ray crystallography, providing detailed insights into their conformation and configuration. For instance, studies have revealed the presence of weak hydrogen, halogen, and stacking π⋯π bonding in crystalline structures, contributing to the stability and reactivity of these compounds (T. P. Ruiz et al., 2006).
Chemical Reactions and Properties
4-Chloro-1-indanone and its derivatives undergo various chemical reactions, including bromination, cyanation, and reductive cyclization, leading to the formation of a wide array of functionalized products. These reactions are pivotal for exploring the compound's chemical properties and potential applications in synthetic chemistry (S. Jasouri et al., 2010).
Physical Properties Analysis
The physical properties of 4-Chloro-1-indanone derivatives, such as their melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments and applications. These properties are typically characterized through spectroscopic methods and thermal analysis, providing a comprehensive overview of the compound's stability and reactivity under various conditions.
Chemical Properties Analysis
The chemical properties of 4-Chloro-1-indanone, including its reactivity, electron distribution, and interaction with other molecules, have been the subject of significant research. Studies have utilized spectroscopic methods and theoretical calculations to explore the compound's electronic structure, charge distribution, and potential for forming intermolecular bonds, offering insights into its versatility as a synthetic intermediate (V. A. Adole et al., 2020).
科研应用
合成衍生物:4-氯-1-茚酮已被用作合成各种衍生物的起始物质。例如,在各种条件下选择性溴化该化合物会产生单溴和双溴衍生物,这些衍生物已被用于合成其他化合物,如(4-氯-2,3-二氢-1H-茚-2-基)甲胺 (Jasouri et al., 2010)。
复杂合成中间体:它已被用作合成各种化合物的中间体。例如,6-氯-1-茚酮是通过使用4-氯-1-茚酮在一个多步过程中合成的,包括缩合、碱性水解、脱羧、酰氯化和弗里德尔-克拉夫茨酰基化反应 (Luo Xu-qiang, 2010)。
分子结构和相互作用研究:该化合物的晶体结构和分子间力已被分析,为其晶体形式中的弱氢键、卤素键和π⋯π堆积键提供了见解 (Ruiz et al., 2006)。
催化应用:研究表明1-茚酮衍生物在催化过程中的作用。例如,1-茚醇通过碳酸钠和催化量的二氯化钯转化为1-茚酮 (Bouquillon et al., 2000)。
有机太阳能电池应用:4-氯-1-茚酮的衍生物,如氯化INC,已被用于设计非富勒烯小分子受体,用于高效有机太阳能电池 (Feng et al., 2019)。
药物研究:含有茚酮结构的骨架,如1-茚酮衍生物,已被注意到存在于天然产物、药物和功能材料中。它们已被研究用于各种生物应用,包括抗病毒、抗炎、镇痛和抗癌性能 (Patil et al., 2017)。
Safety And Hazards
性质
IUPAC Name |
4-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCZDIIPHIGLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462582 | |
| Record name | 4-Chloro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-indanone | |
CAS RN |
15115-59-0 | |
| Record name | 4-Chloroindan-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15115-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

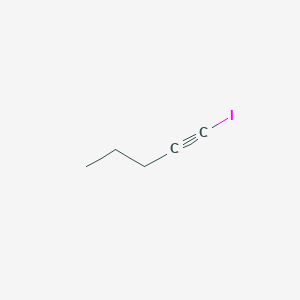
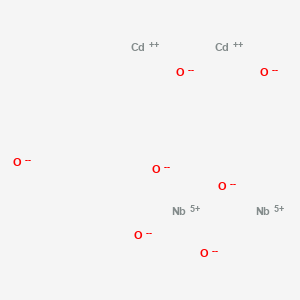
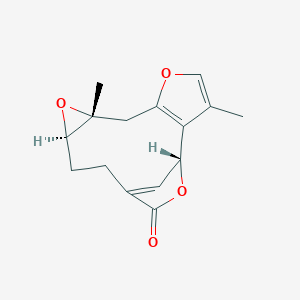
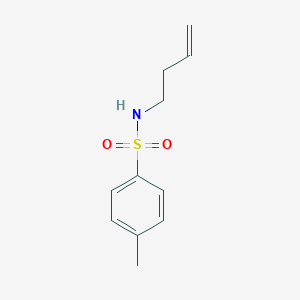
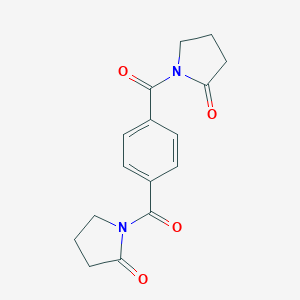
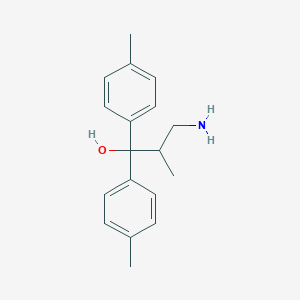
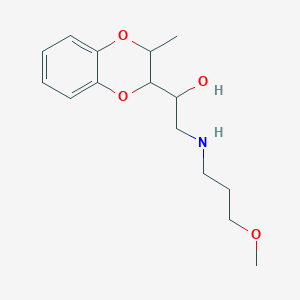
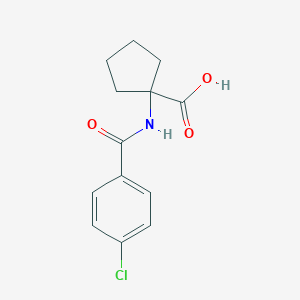
![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
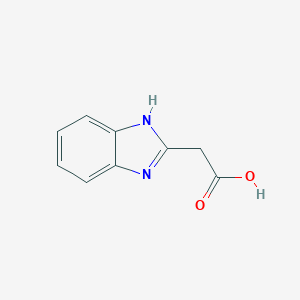
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)
